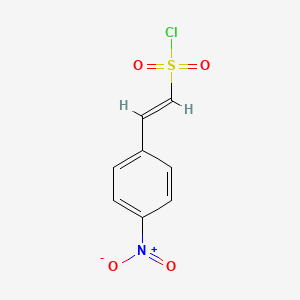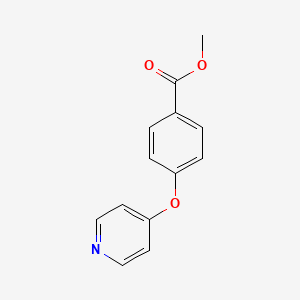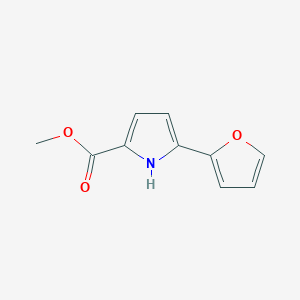
4-bromo-1-(oxolan-3-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(oxolan-3-yl)-1H-imidazole: is a heterocyclic organic compound that contains both bromine and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Bromination of 1-(oxolan-3-yl)-1H-imidazole: The synthesis of 4-bromo-1-(oxolan-3-yl)-1H-imidazole can be achieved by brominating 1-(oxolan-3-yl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Cyclization Reactions: Another method involves the cyclization of appropriate precursors that contain the oxolan and imidazole moieties. This can be achieved through various cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions: 4-bromo-1-(oxolan-3-yl)-1H-imidazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. For example, the imidazole ring can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like sodium borohydride.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Dimethyl sulfoxide (DMSO): Common solvent for substitution reactions.
Potassium permanganate: Oxidizing agent for oxidation reactions.
Sodium borohydride: Reducing agent for reduction reactions.
Major Products Formed:
Substituted imidazoles: Resulting from nucleophilic substitution reactions.
Oxidized imidazole derivatives: Formed from oxidation reactions.
Reduced imidazole derivatives: Formed from reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 4-bromo-1-(oxolan-3-yl)-1H-imidazole is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development. Its imidazole ring is a common pharmacophore in many biologically active molecules, and the presence of the bromine atom can enhance its binding affinity to biological targets.
Industry:
Material Science: The compound is explored for its use in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(oxolan-3-yl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can form halogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
- 4-bromo-1-(oxolan-3-yl)-1H-pyrazole
- 4-bromo-1-(oxolan-3-yl)-1H-1,2,3-triazole
Comparison:
- 4-bromo-1-(oxolan-3-yl)-1H-pyrazole: This compound contains a pyrazole ring instead of an imidazole ring. Pyrazoles and imidazoles have different electronic properties and reactivities, which can influence their chemical behavior and applications.
- 4-bromo-1-(oxolan-3-yl)-1H-1,2,3-triazole: This compound contains a triazole ring, which has three nitrogen atoms in the ring structure compared to two in imidazole. Triazoles are known for their stability and are often used in click chemistry.
Uniqueness: 4-bromo-1-(oxolan-3-yl)-1H-imidazole is unique due to its specific combination of the bromine atom and the imidazole ring, which imparts distinct chemical properties and reactivity. The presence of the oxolan group further enhances its versatility in various chemical reactions and applications.
Propriétés
IUPAC Name |
4-bromo-1-(oxolan-3-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAYYDBXGOTBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353855-75-0 |
Source


|
| Record name | 4-bromo-1-(oxolan-3-yl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B6598263.png)





![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B6598304.png)


![3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6598320.png)
